molecular formula C10H12N2O4 B13670651 Diethyl pyrazine-2,3-dicarboxylate CAS No. 2427-90-9

Diethyl pyrazine-2,3-dicarboxylate

Cat. No.: B13670651
CAS No.: 2427-90-9
M. Wt: 224.21 g/mol
InChI Key: FCOTXDSQWWDSPX-UHFFFAOYSA-N
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Description

Diethyl pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two ester groups at the 2 and 3 positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl pyrazine-2,3-dicarboxylate varies depending on its application:

Comparison with Similar Compounds

Uniqueness: Its ability to form coordination polymers and its biological activity profile distinguish it from other similar compounds .

Biological Activity

Diethyl pyrazine-2,3-dicarboxylate (DEPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DEPDC, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring structure with two ethyl ester groups at the 2 and 3 positions. This configuration allows for various interactions with biological targets, making it a candidate for drug development.

Property Description
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 214.23 g/mol
Solubility Soluble in organic solvents like ethanol and acetone
Melting Point Not readily available

Research indicates that DEPDC exhibits biological activity primarily through:

  • Enzyme Inhibition : DEPDC has shown potential as an inhibitor of specific enzymes, which can be beneficial in treating various diseases. Its derivatives have been studied for their antimicrobial and anticancer properties.
  • Receptor Interaction : The compound interacts with various receptors, suggesting its role in modulating biological pathways that could lead to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that DEPDC and its derivatives possess significant antimicrobial properties. For instance, derivatives of pyrazine-2,3-dicarboxylic acid have been tested against bacterial strains and exhibited promising results . The inhibition zones observed in these studies indicate effective antibacterial and antifungal activity.

Anticancer Properties

DEPDC has been evaluated for its anticancer potential in various human cancer cell lines. A notable study highlighted the compound's ability to induce apoptosis in pancreatic cancer cells (Panc-1) through mechanisms involving cell cycle arrest and downregulation of apoptotic proteins like cleaved-caspase-3 . The following table summarizes the antiproliferative activity of some DEPDC derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
7mPanc-114.95 ± 0.001Induced apoptosis, cell cycle arrest
7nPC324.35 ± 0.001Inhibition of growth
7oMDA-MB-231>100Non-cytotoxic at tested concentrations

Case Studies

  • Enzyme Inhibition Studies : A molecular docking study revealed that certain derivatives of DEPDC exhibited strong binding affinities to cholinesterases, suggesting potential applications in Alzheimer's disease therapy .
  • Cytotoxicity Assessments : In vitro studies showed that DEPDC derivatives caused significant cell death in cancer cell lines while sparing normal cells, indicating a selective cytotoxic profile .

Properties

CAS No.

2427-90-9

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

diethyl pyrazine-2,3-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3

InChI Key

FCOTXDSQWWDSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)OCC

Origin of Product

United States

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